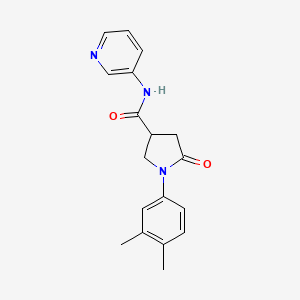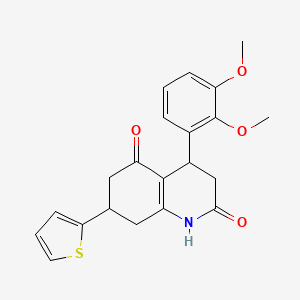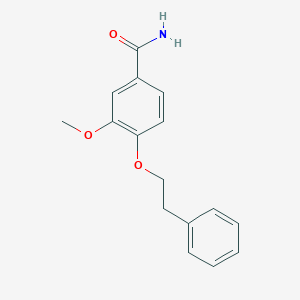
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolidine ring, a pyridine moiety, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.
準備方法
The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Pyridine Moiety: This can be done through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This is typically achieved through an amidation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine or phenyl rings, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine moieties may interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-2-yl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a pyridine moiety at a different position, which may affect its reactivity and binding properties.
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide: Another structural isomer with potential differences in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical behavior and interactions with biological targets.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-5-6-16(8-13(12)2)21-11-14(9-17(21)22)18(23)20-15-4-3-7-19-10-15/h3-8,10,14H,9,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDCSVVOHPAOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5485153.png)
![3-methyl-7-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5485163.png)
![(1S,5R,11aS)-3-[(2S)-2-methoxy-2-phenylacetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5485168.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5485196.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485201.png)

![2-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485211.png)
![(3S,5R)-1-[(4,5-dimethylfuran-2-yl)methyl]-5-(pyridin-2-ylmethylcarbamoyl)piperidine-3-carboxylic acid](/img/structure/B5485221.png)
![2-[2-oxo-2-(1-piperidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-oxime](/img/structure/B5485227.png)
![(2Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5485233.png)
![(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methylpyrazol-3-one](/img/structure/B5485240.png)
![N~1~-methyl-N~2~-({3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetyl)glycinamide](/img/structure/B5485252.png)


